(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
CAS No.: 1233860-33-7
Cat. No.: VC0110450
Molecular Formula: C15H19FN2O5
Molecular Weight: 326.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233860-33-7 |
|---|---|
| Molecular Formula | C15H19FN2O5 |
| Molecular Weight | 326.324 |
| IUPAC Name | tert-butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | MHOIEGRSORTDPW-JTQLQIEISA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] |
Introduction
Basic Information and Identification
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral organic compound characterized by its specific stereochemistry at the 3-position of the pyrrolidine ring. The compound is identified through various chemical identifiers and physical properties as outlined in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Description |
|---|---|
| CAS Number | 1233860-33-7 |
| Molecular Formula | C₁₅H₁₉FN₂O₅ |
| Molecular Weight | 326.324 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1 |
| Standard InChIKey | MHOIEGRSORTDPW-JTQLQIEISA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC@@HOC2=C(F)C=CC=C2N+=O |
| PubChem Compound ID | 53255746 |
The compound exists as a solid at room temperature and is typically available as a powder for research purposes .
Chemical Structure and Functional Groups
The molecular structure of (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate incorporates several key functional groups that contribute to its chemical properties and potential biological activities.
Core Structural Components
The compound features four main structural components:
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A pyrrolidine ring with S-stereochemistry at the 3-position
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the pyrrolidine
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A 2-fluoro-6-nitrophenoxy substituent at the 3-position of the pyrrolidine ring
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A carboxylate functional group linking the tert-butyl group to the pyrrolidine nitrogen
Key Functional Groups
The presence of specific functional groups contributes significantly to the compound's reactivity and potential applications:
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Nitro Group: The nitro (-NO₂) group at the 6-position of the phenoxy ring enhances the compound's electrophilicity and may contribute to its potential biological activity.
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Fluoro Group: The fluorine atom at the 2-position of the phenoxy ring improves metabolic stability and can enhance binding affinity to biological targets.
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tert-Butyloxycarbonyl Group: This serves as a protecting group for the pyrrolidine nitrogen, which is essential during synthesis and can be selectively cleaved under acidic conditions.
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Ether Linkage: The ether bond connecting the pyrrolidine ring to the phenoxy group provides conformational flexibility and potential for hydrogen bonding.
The combination of these functional groups in a specific spatial arrangement contributes to the compound's unique chemical and biological properties.
Stereochemistry and Chirality
Stereochemical Configuration
The "S" designation in the name indicates the absolute stereochemistry at the 3-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This chiral center is critical for the compound's three-dimensional structure and potentially for its biological activity.
Related Enantiomers and Diastereomers
The R-enantiomer, (R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233860-17-7), is the mirror image of the title compound . Enantiomeric pairs often exhibit different biological activities due to the chirality of biological receptors and enzymes. The specific stereochemistry can significantly influence binding affinity, receptor selectivity, and metabolic fate.
Synthesis and Chemical Transformations
Key Reaction Considerations
Several factors are critical during the synthesis of this compound:
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Stereoselectivity: Maintaining the correct stereochemistry during reactions is essential and may require stereoselective reagents or catalysts.
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Protection/Deprotection: The use of protecting groups, particularly for the pyrrolidine nitrogen, is often necessary to prevent unwanted side reactions.
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Regioselectivity: When introducing the fluorine and nitro groups to the phenoxy moiety, careful control of regioselectivity is required to ensure correct positioning.
Biological Activity and Applications
Structure-Activity Relationships
The specific structural features of the compound contribute to its biological activity:
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The fluorine atom enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.
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The nitro group can participate in hydrogen bonding and can be reduced to an amino group, which is a common transformation in drug development.
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The pyrrolidine ring provides a rigid scaffold that positions functional groups in specific spatial orientations, which can be critical for receptor binding.
Comparison with Related Compounds
Several structurally related compounds share similarities with (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, providing valuable insights into structure-activity relationships.
Table 2: Comparison of Structurally Related Compounds
These structural variations can significantly impact biological activity, highlighting the importance of precise structural design in pharmaceutical development.
Research Applications and Future Directions
Current Research Applications
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is primarily utilized in:
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Medicinal Chemistry: As a building block or intermediate in drug development processes .
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Organic Synthesis: For the creation of more complex molecules with potential biological activity .
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Chemical Research: As a model compound for studying stereoselective reactions and developing new synthetic methodologies.
Future Research Directions
Future research on this compound could explore:
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Development of more efficient and stereoselective synthesis methods
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Exploration of specific biological targets and mechanisms of action
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Structure-activity relationship studies to optimize biological activity
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Investigation of potential applications in areas beyond pharmaceuticals, such as materials science
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